(Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one
Description
Properties
IUPAC Name |
3-[(E)-1H-1,2,4-triazol-5-yliminomethyl]-2-benzofuran-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-10-8-4-2-1-3-7(8)9(17-10)5-12-11-13-6-14-15-11/h1-6,16H,(H,13,14,15)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOMKEBOCCFYHG-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(OC(=C2C=C1)O)/C=N/C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : CHNO
- CAS Number : 4074-58-2
- Molecular Weight : 232.21 g/mol
This compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects.
Anticancer Properties
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer activity. For instance:
- In Vitro Studies : A series of analogs of this compound were evaluated against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC-3). The IC values ranged from 0.64 μM to 8.46 μM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC (μM) | Reference Drug | Reference Drug IC (μM) |
|---|---|---|---|
| MCF-7 | 1.48 | Doxorubicin | 0.034 |
| A549 | 0.75 | Doxorubicin | 0.075 |
| PC-3 | 0.89 | Sunitinib | 4.93 |
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, it has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis .
Study on Antiproliferative Effects
A recent study focused on the antiproliferative effects of various triazole derivatives, including this compound. The findings indicated that these compounds significantly inhibited tumor growth in xenograft models, supporting their potential as novel anticancer agents .
Safety Profile Assessment
In safety assessments using non-cancerous human renal cells (RPTEC/TERT1), the compound exhibited lower toxicity levels compared to traditional chemotherapeutics such as sunitinib, which suggests a favorable safety profile for further development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives, including (Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one, exhibit promising antimicrobial properties. A study highlighted the synthesis of various 1,2,4-triazole derivatives that demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the triazole ring enhances the interaction with microbial enzymes, leading to effective inhibition.
Anticancer Potential
Several studies have investigated the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A review article reported that 5-thio-1,2,4-triazoles exhibited significant antiproliferative activity against HT29 colon cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods involving cyclocondensation reactions. The incorporation of different substituents at the triazole or isobenzofuran positions can modulate its biological activity. For example, modifications aimed at enhancing solubility or bioavailability have been explored .
Case Study 1: Antimicrobial Efficacy
A study by Sameliuk et al. demonstrated the synthesis of a series of 1,2,4-triazole derivatives and evaluated their antimicrobial properties. Among them, compounds with methoxyphenyl substitutions showed the highest activity against Staphylococcus aureus, indicating that structural modifications can significantly influence efficacy .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer applications, a derivative of this compound was tested against multiple cancer cell lines. Results indicated that these compounds could induce apoptosis through p53-independent pathways, showcasing their potential as therapeutic agents in oncology .
Q & A
What synthetic methodologies are optimal for producing (Z)-3-((1H-1,2,4-Triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one with high stereochemical purity?
Basic Research Focus : Synthesis optimization and stereochemical control.
Methodological Answer :
The synthesis of this compound likely involves a Schiff base formation between an isobenzofuran-1(3H)-one precursor and 1H-1,2,4-triazol-5-amine. Key steps include:
- Precursor Activation : Use of aldehydes or ketones to generate the methylene intermediate. For example, condensation reactions under acidic or basic conditions (e.g., acetic acid or pyridine) to favor Z-isomer formation .
- Stereochemical Control : Employing polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to minimize isomerization. Monitoring via HPLC or NMR can confirm Z/E ratios .
- Purification : Column chromatography with silica gel or preparative HPLC to isolate the Z-isomer. Crystallization in ethyl acetate/hexane mixtures may enhance purity .
How can crystallographic data resolve structural ambiguities in this compound?
Advanced Research Focus : Structural elucidation challenges.
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding patterns. Key steps include:
- Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement Tools : SHELXL for small-molecule refinement, with attention to anisotropic displacement parameters for non-H atoms. Hydrogen bonds can be modeled using SHELXPRO .
- Validation : Check for R-factor convergence (R1 < 5%) and validate geometry using tools like PLATON or Mercury. Deposit data in the Cambridge Structural Database (CCDC) for reproducibility .
What in vitro assays are suitable for evaluating the biological activity of this compound, particularly as a tyrosinase inhibitor?
Basic Research Focus : Preliminary biological screening.
Methodological Answer :
- Tyrosinase Inhibition Assay : Use mushroom tyrosinase (EC 1.14.18.1) with L-DOPA as a substrate. Measure absorbance at 475 nm to quantify dopachrome formation. IC50 values can be calculated using dose-response curves .
- Cell-Based Assays : Test cytotoxicity in B16F10 melanoma cells via MTT assays. Correlate tyrosinase inhibition with reduced melanin production, quantified spectrophotometrically at 405 nm .
How do electronic and steric effects of the triazole moiety influence the compound’s pharmacological activity?
Advanced Research Focus : Structure-activity relationship (SAR) analysis.
Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and HOMO-LUMO gaps. The triazole’s electron-withdrawing nature may enhance binding to enzymatic active sites .
- Analog Synthesis : Replace the triazole with other heterocycles (e.g., imidazole or tetrazole) and compare inhibitory potencies. Steric effects can be probed by introducing substituents at the triazole’s N-1 position .
- Biological Testing : Use enzyme kinetics (Lineweaver-Burk plots) to determine if the triazole acts as a competitive or non-competitive inhibitor .
How can researchers address contradictions in reported biological activities of isobenzofuranone derivatives?
Advanced Research Focus : Data contradiction resolution.
Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and compound purity (>95% by HPLC). Contradictions in IC50 values may arise from differences in enzyme sources (e.g., bacterial vs. mammalian tyrosinase) .
- Orthogonal Assays : Validate results using multiple methods (e.g., fluorescence quenching for DNA interaction studies alongside biosensor data) .
- Structural Confirmation : Re-examine compound identity via SCXRD or 2D NMR (HSQC, HMBC) to rule out isomerization or degradation .
What strategies mitigate challenges in crystallizing this compound for structural studies?
Advanced Research Focus : Crystallization optimization.
Methodological Answer :
- Solvent Screening : Use vapor diffusion with solvent pairs (e.g., DCM/methanol) or microbatch under oil. Additives like crown ethers may stabilize H-bond networks .
- Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours to promote nucleation.
- Crystal Mounting : Flash-cool crystals in liquid N2 with Paratone-N oil to prevent lattice disruption .
How can interaction studies with DNA or proteins be designed to elucidate the compound’s mechanism of action?
Advanced Research Focus : Mechanistic biochemistry.
Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize DNA or tyrosinase on a sensor chip. Measure binding kinetics (ka, kd) in real-time at varying compound concentrations .
- Molecular Docking : Use AutoDock Vina to predict binding poses. Validate with mutagenesis (e.g., alanine scanning of key residues in the enzyme’s active site) .
- Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) or protein secondary structure upon compound binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
